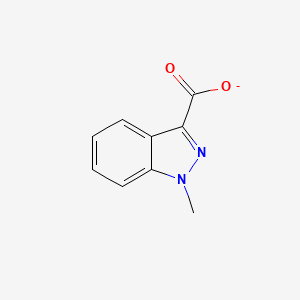

1-methyl-1H-indazolecarboxylate

Description

Significance of Indazole Scaffolds in Contemporary Organic Chemistry

Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry. benthamdirect.comnih.gov This designation stems from their ability to bind to multiple biological targets with high affinity, making them a recurring structural motif in a variety of biologically active compounds. researchgate.net The versatility of the indazole nucleus allows for the introduction of diverse functional groups, leading to a broad spectrum of pharmacological activities. nih.gov

Nitrogen-containing heterocycles, such as indazoles, are fundamental building blocks for many natural products and synthetic drugs. nih.gov The indazole structure, composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, exists in two main tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-form being the more thermodynamically stable and predominant. nih.gov The inherent chemical properties of this scaffold have led to its incorporation into drugs with anti-inflammatory, anticancer, antibacterial, anti-HIV, and antiarrhythmic properties. benthamdirect.comnih.govresearchgate.net

Research Context of 1-Methyl-1H-Indazolecarboxylate and its Derivatives

Within the broader landscape of indazole chemistry, this compound serves as a crucial synthetic intermediate. Its structure, featuring a methyl group at the 1-position of the indazole ring and a carboxylate group, provides a versatile platform for further chemical modifications. Researchers have focused on this compound and its derivatives to explore new synthetic methodologies and to generate novel molecules with potential therapeutic applications.

For instance, derivatives of this compound have been investigated for their potential as anticancer agents. researchgate.net The strategic placement of the methyl group and the carboxylate functionality allows for the systematic exploration of structure-activity relationships, guiding the design of more potent and selective drug candidates. The synthesis of various substituted 1-methyl-1H-indazolecarboxylates continues to be an active area of research, with studies focusing on efficient and scalable synthetic routes. prepchem.comacs.org

Chemical Properties and Synthesis

The specific arrangement of atoms and functional groups in this compound dictates its chemical behavior and provides the foundation for its synthetic utility.

Table 1: Chemical Properties of 1-Methyl-1H-indazole-5-carboxylate

| Property | Value |

| IUPAC Name | methyl 1H-indazole-5-carboxylate |

| CAS Number | 473416-12-5 |

| Molecular Formula | C9H8N2O2 |

| Molecular Weight | 176.17 g/mol |

| Synonyms | Methyl indazole-5-carboxylate, 1H-Indazole-5-carboxylic acid methyl ester |

Data sourced from PubChem CID 22260640 nih.gov

Synthesis of this compound

The synthesis of this compound and its isomers can be achieved through various synthetic routes. A common strategy involves the methylation of the corresponding indazole-3-carboxylic acid methyl ester.

One documented synthesis of methyl 1-methyl-1H-indazole-3-carboxylate involves the reaction of indazole-3-carboxylic acid methyl ester with a methylating agent in the presence of a base. prepchem.com In a typical procedure, a solution of indazole-3-carboxylic acid methyl ester in a dry solvent like dimethylformamide (DMF) is added to a suspension of a strong base, such as sodium hydride. prepchem.com Following the cessation of hydrogen evolution, a methylating agent like methyl iodide is introduced to the reaction mixture. prepchem.com The reaction is then warmed to facilitate the methylation process, and after workup and purification, the desired 1-methyl-1H-indazole-3-carboxylate is obtained as a solid. prepchem.com

Another approach to synthesizing indazole derivatives involves intramolecular C-H amination reactions. For example, a silver(I)-mediated intramolecular oxidative C-H amination has been developed for the construction of various 1H-indazoles, which is particularly effective for synthesizing 3-substituted indazoles. acs.org

Furthermore, the synthesis of 1-methyl-1H-indazole-6-carboxylate has been reported starting from 3-amino-4-methyl-benzoic acid methyl ester. chemicalbook.com This process involves diazotization using sodium nitrite (B80452) in an acidic medium, followed by cyclization to form the indazole ring. chemicalbook.com

Role in Medicinal Chemistry and Drug Discovery

The utility of this compound extends significantly into the realm of medicinal chemistry, where it primarily functions as a key building block in the synthesis of more complex, biologically active molecules.

Key Intermediate in Pharmaceutical Synthesis

The structural framework of this compound provides a versatile scaffold for the construction of a variety of pharmaceutical agents. Its reactive sites allow for the introduction of diverse substituents, enabling the fine-tuning of pharmacological properties. This compound serves as a crucial intermediate in the multi-step synthesis of numerous investigational and approved drugs. For example, it is a known intermediate in the production of the antiemetic drug Granisetron (B54018). google.com

Application in the Synthesis of Biologically Active Molecules

The synthesis of novel compounds with potential therapeutic value often relies on the strategic use of key intermediates like this compound. Its derivatives have been explored for a range of biological activities.

For instance, N-phenylindazole diarylureas, synthesized from a derivative of this compound, have shown promising anticancer activity in various cancer cell lines. researchgate.net The synthesis of these complex molecules often involves coupling the indazole core with other chemical moieties to generate compounds with specific biological targets. researchgate.net

Moreover, the indazole scaffold, in general, is a component of numerous compounds that have been evaluated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netontosight.ai The ability to readily modify the this compound structure allows medicinal chemists to systematically explore the structure-activity relationships of these compounds, leading to the development of new and improved therapeutic agents.

Applications in Materials Science and Chemical Biology

Beyond its role in medicine, the unique chemical properties of this compound and its derivatives lend themselves to applications in materials science and as tools in chemical biology.

Development of Functional Materials

Indazole derivatives have been investigated for their use as anticorrosive materials. researchgate.net The nitrogen atoms in the indazole ring can coordinate with metal surfaces, forming a protective layer that inhibits corrosion. The ability to introduce various functional groups onto the this compound scaffold allows for the tailoring of these properties for specific applications.

Use as Chemical Probes

In chemical biology, small molecules are often used as "chemical probes" to study complex biological systems. mdpi.com These probes can be designed to interact with specific proteins or pathways, allowing researchers to investigate their function. The development of activity-based probes (ABPs) is a powerful strategy for identifying and characterizing enzyme activity in a cellular context. mdpi.comnih.gov

While direct applications of this compound as a chemical probe are not extensively documented, its derivatives possess the necessary characteristics for such development. By incorporating reactive groups or reporter tags onto the indazole scaffold, it is conceivable to create probes for studying various enzymes and receptors. For example, the synthesis of a fluorescently labeled or biotinylated derivative of this compound could enable the visualization and isolation of its binding partners in a biological system.

Structure

3D Structure

Properties

Molecular Formula |

C9H7N2O2- |

|---|---|

Molecular Weight |

175.16 g/mol |

IUPAC Name |

1-methylindazole-3-carboxylate |

InChI |

InChI=1S/C9H8N2O2/c1-11-7-5-3-2-4-6(7)8(10-11)9(12)13/h2-5H,1H3,(H,12,13)/p-1 |

InChI Key |

OVVDFORZEGKEJM-UHFFFAOYSA-M |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)C(=O)[O-] |

Origin of Product |

United States |

Comprehensive Spectroscopic Characterization and Structural Elucidation of 1 Methyl 1h Indazolecarboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

Proton (¹H) NMR for Chemical Shift Analysis and Proton Connectivity

Proton NMR (¹H NMR) provides critical information regarding the electronic environment of each hydrogen atom in the molecule, as well as their connectivity through scalar coupling. In the ¹H NMR spectrum of methyl 1-methyl-1H-indazole-3-carboxylate, distinct signals are expected for the aromatic protons on the fused benzene (B151609) ring, the N-methyl protons, and the ester methyl protons.

The aromatic region typically displays four signals corresponding to H-4, H-5, H-6, and H-7. The proton at the H-4 position is expected to be the most downfield-shifted aromatic proton due to the deshielding effects of the adjacent pyrazole (B372694) ring and the ester group. It typically appears as a doublet. The H-7 proton, adjacent to the N-methylated nitrogen, also appears as a doublet. The H-5 and H-6 protons usually appear as multiplets, often overlapping.

The N-methyl group (N-CH₃) gives rise to a characteristic singlet, significantly downfield due to the direct attachment to the electronegative nitrogen atom within the aromatic system. The protons of the ester methyl group (O-CH₃) also produce a singlet, but at a more upfield position compared to the N-methyl protons.

For comparison, the related compound ethyl 1-methyl-1H-indazole-3-carboxylate shows a singlet for the N-methyl protons at approximately 4.17 ppm. The aromatic protons are observed between 7.65 and 8.19 ppm. The parent compound, methyl 1H-indazole-3-carboxylate, which lacks the N-methyl group, shows the aromatic protons in a similar region (δ 7.30-8.06 ppm) but includes a broad singlet for the N-H proton at a very downfield position (around 13.91 ppm), which would be absent in the N-methylated target compound. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for Methyl 1-Methyl-1H-Indazole-3-Carboxylate This interactive table provides predicted values based on analogous structures.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-4 | ~8.1-8.2 | d |

| H-5 | ~7.4-7.6 | m |

| H-6 | ~7.3-7.5 | m |

| H-7 | ~7.7-7.8 | d |

| N-CH₃ | ~4.1-4.2 | s |

| O-CH₃ | ~3.9-4.0 | s |

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a spectrum of all unique carbon atoms in the molecule. For methyl 1-methyl-1H-indazole-3-carboxylate, nine distinct signals are expected.

The spectrum will feature a signal for the carbonyl carbon (C=O) of the ester group in the highly deshielded region, typically around 160-165 ppm. The carbons of the indazole ring system appear in the aromatic region (approximately 110-145 ppm). The C-3 carbon, attached to the carboxylate group, and the C-7a and C-3a carbons at the ring junction are quaternary and will typically show weaker signals. The carbons bearing protons (C-4, C-5, C-6, C-7) will show more intense signals. The N-methyl carbon (N-CH₃) and the ester methyl carbon (O-CH₃) will appear in the upfield region of the spectrum. The O-CH₃ carbon is generally found around 52 ppm, while the N-CH₃ carbon is expected at a more shielded position, typically around 35-40 ppm.

Analysis of related 1-substituted-3-methyl-indazoles shows the C3 carbon at ~144 ppm, the aromatic carbons between 110-141 ppm, and the N-alkyl carbons in the upfield region. rsc.org These values help to corroborate the predicted shifts for the target molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for Methyl 1-Methyl-1H-Indazole-3-Carboxylate This interactive table provides predicted values based on analogous structures and known chemical shift ranges.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | ~162 |

| C-3 | ~140 |

| C-3a | ~123 |

| C-4 | ~122 |

| C-5 | ~127 |

| C-6 | ~122 |

| C-7 | ~110 |

| C-7a | ~141 |

| N-CH₃ | ~36 |

| O-CH₃ | ~52 |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HSQC, HMBC, NOESY) for Complex Structural Assignment

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For methyl 1-methyl-1H-indazole-3-carboxylate, COSY would show cross-peaks connecting adjacent aromatic protons (H-4 with H-5, H-5 with H-6, and H-6 with H-7), confirming their sequence on the benzene ring. No correlations would be observed for the singlet N-methyl and O-methyl protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.edu An HSQC spectrum would show a cross-peak connecting the H-4 signal to the C-4 signal, H-5 to C-5, and so on. It would also definitively link the N-methyl proton singlet to the N-methyl carbon signal and the O-methyl proton singlet to the O-methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range (typically 2-3 bond) ¹H-¹³C couplings. sdsu.edu HMBC is crucial for identifying quaternary carbons and piecing together the molecular fragments. Key expected correlations include:

The N-methyl protons (N-CH₃) showing correlations to C-3a and C-7a, confirming the methyl group is on N-1.

The ester methyl protons (O-CH₃) correlating to the carbonyl carbon (C=O).

The H-4 proton correlating to the C-3, C-5, and C-7a carbons.

The H-7 proton correlating to the C-5 and C-3a carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, not necessarily through bonds. A key NOESY correlation would be expected between the N-methyl protons and the H-7 proton, providing definitive proof of the 1-methyl substitution pattern.

Nitrogen-15 (¹⁵N) NMR for Heteroatom Positional Assignment

Nitrogen-15 (¹⁵N) NMR spectroscopy is a highly effective tool for distinguishing between nitrogen isomers, such as 1H- and 2H-indazoles. nih.govresearchgate.net The chemical shifts of the nitrogen atoms are exquisitely sensitive to their electronic environment. nih.gov

In the case of methyl 1-methyl-1H-indazole-3-carboxylate, two ¹⁵N signals are expected. For 1-substituted indazoles, the N-1 nitrogen (a tertiary amine-like, pyrrole-type nitrogen) is significantly more shielded than the N-2 nitrogen (an imine-like, pyridine-type nitrogen). researchgate.net Based on studies of related indazoles, the N-1 signal would be expected in the range of 160-180 ppm, while the N-2 signal would appear much further downfield, typically in the 250-330 ppm range, relative to a nitromethane (B149229) standard. nih.govscience-and-fun.de This large difference in chemical shifts provides unambiguous confirmation of the N-1 methylation site, as a 2-methyl-2H-indazole isomer would show a very different ¹⁵N NMR spectrum. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound and is particularly useful for identifying the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of methyl 1-methyl-1H-indazole-3-carboxylate is characterized by several key absorption bands that confirm its principal functional groups. A prominent and strong absorption band is expected for the carbonyl (C=O) stretching vibration of the ester group. For a similar compound, methyl 1-methyl-1H-indole-3-carboxylate, this band appears at 1704 cm⁻¹. researchgate.net The spectrum for the parent methyl 1H-indazole-3-carboxylate shows this stretch as well. nih.gov

Other significant absorptions include C-H stretching vibrations from the aromatic ring and the methyl groups (typically 2850-3100 cm⁻¹), C=C stretching vibrations from the aromatic ring (around 1450-1620 cm⁻¹), and C-O stretching vibrations from the ester group (in the 1100-1300 cm⁻¹ region). The absence of a broad N-H stretching band (typically found around 3300 cm⁻¹) further confirms the methylation at the N-1 position. nih.gov

Table 3: Characteristic FT-IR Absorption Bands for Methyl 1-Methyl-1H-Indazole-3-Carboxylate This interactive table provides expected absorption ranges based on known functional group frequencies and analogous compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | ~3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | ~2950-2850 | Medium-Weak |

| Ester C=O Stretch | ~1710-1725 | Strong, Sharp |

| Aromatic C=C Stretch | ~1620, 1580, 1470 | Medium-Variable |

| C-N Stretch | ~1350-1300 | Medium |

| Ester C-O Stretch | ~1300-1100 | Strong |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy serves as a crucial analytical tool that provides complementary information to infrared (IR) spectroscopy for the vibrational analysis of molecular structures. While IR spectroscopy measures the absorption of light due to molecular vibrations that cause a change in the dipole moment, Raman spectroscopy detects vibrations that induce a change in the polarizability of the molecule. This makes it particularly effective for observing non-polar symmetric bonds.

For a compound like methyl 1-methyl-1H-indazole-3-carboxylate, Raman spectroscopy would be employed to identify and assign the normal vibrational modes of the molecule. Key spectral regions would include the stretching vibrations of the indazole ring system. In studies of similar indazole-containing compounds, the spectral region between 1300 cm⁻¹ and 1600 cm⁻¹ is characterized by multiple signals corresponding to the stretching of the indazole ring and the rocking of aromatic C-H bonds. d-nb.info Furthermore, out-of-plane modes for the indazole core are typically assigned to signals in the 700 cm⁻¹ to 1000 cm⁻¹ range. d-nb.info The technique provides a detailed fingerprint of the molecule's vibrational framework, which is essential for structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unequivocal identification of a chemical compound by providing its elemental composition through highly accurate mass measurements. nih.gov Unlike low-resolution mass spectrometry, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure the mass of a molecule with very high precision, typically with an error of less than 5 parts per million (ppm). nih.gov

For methyl 1-methyl-1H-indazole-3-carboxylate , which has a molecular formula of C₁₀H₁₀N₂O₂, the theoretical monoisotopic mass is 190.0742 Da. HRMS analysis would be expected to yield an experimental mass value extremely close to this theoretical value. For instance, the related compound methyl 1H-indazole-3-carboxylate (C₉H₈N₂O₂) has a calculated exact mass of 176.058577502 Da. nih.gov The ability of HRMS to provide such precise mass data allows for the confident determination of the elemental formula, distinguishing it from other compounds with the same nominal mass but different atomic compositions. nih.gov This technique is a cornerstone in the characterization of novel compounds and metabolites in forensic and pharmaceutical research. nih.govdiva-portal.org

Advanced Structural Analysis via X-ray Diffraction

X-ray diffraction techniques are the most definitive methods for determining the three-dimensional atomic arrangement of a crystalline solid.

The crystal structure of the closely related precursor, 1-Methyl-1H-indazole-3-carboxylic acid (C₉H₈N₂O₂), has been determined using this method. nih.gov The analysis revealed that the asymmetric unit contains two molecules. In the crystal structure, these molecules form inversion dimers through pairs of O-H···O hydrogen bonds. nih.gov This kind of detailed structural information is vital for understanding intermolecular interactions that govern the material's properties.

Table 1: Single Crystal X-ray Diffraction Data for 1-Methyl-1H-indazole-3-carboxylic acid

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 7.5470(15) Åb = 14.873(3) Åc = 14.924(3) Åα = 90°β = 93.10(3)°γ = 90° |

| Volume | 1672.7(6) ų |

| Z (Molecules per unit cell) | 8 |

Data sourced from Acta Crystallographica Section E, 2008. nih.gov

Powder X-ray Diffraction (PXRD) is a fundamental and rapid technique for characterizing the crystalline nature of a bulk sample. units.it While single-crystal XRD provides the structure of one perfect crystal, PXRD is used to analyze a microcrystalline powder, which is the form in which most pharmaceutical substances are obtained. units.it The technique generates a unique diffraction pattern, or "fingerprint," characterized by a series of peaks at specific diffraction angles (2θ).

The PXRD pattern is used for several key purposes:

Phase Identification: It confirms the identity of a crystalline solid by comparing its diffraction pattern to a database of known materials.

Polymorph Screening: It can distinguish between different polymorphic forms of a compound, which may have different physical properties.

Purity Analysis: It can detect the presence of crystalline impurities.

Consistency Check: It verifies that the bulk powdered sample has the same crystal structure as the single crystal used for structure determination. d-nb.info

For a synthesized batch of methyl 1-methyl-1H-indazolecarboxylate, PXRD would be the standard method to confirm its crystalline phase and purity. d-nb.infoscilit.com

Computational and Theoretical Chemistry Studies on 1 Methyl 1h Indazolecarboxylate

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting spectroscopic data, which is crucial for molecular structure elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the structure of organic compounds. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method, are widely used to predict the ¹H and ¹³C NMR chemical shifts. gaussian.comimist.ma The GIAO approach is known to provide reliable chemical shift predictions when used in conjunction with DFT. imist.maresearchgate.net

The process involves first optimizing the molecular geometry of 1-methyl-1H-indazolecarboxylate using a suitable level of theory, such as B3LYP/6-311G(d,p). researchgate.net Then, the NMR shielding tensors are calculated using the GIAO method. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of the predicted chemical shifts is highly dependent on the chosen functional and basis set. nih.gov A comparison of the calculated chemical shifts with experimental data can help to confirm the molecular structure and assign specific resonances.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound using the GIAO Method (Note: The following is a representative table. Actual values would be obtained from specific quantum chemical calculations.)

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H-3 | |

| H-4 | |

| H-5 | |

| H-6 | |

| H-7 | |

| N-CH₃ | |

| C-3 | |

| C-3a | |

| C-4 | |

| C-5 | |

| C-6 | |

| C-7 | |

| C-7a | |

| N-CH₃ | |

| C=O |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Computational frequency calculations are essential for assigning the observed vibrational bands. These calculations are typically performed at the same level of theory as the geometry optimization.

The output of a frequency calculation provides the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. To aid in the assignment of these vibrational modes, a Potential Energy Distribution (PED) analysis can be performed. PED analysis breaks down each normal mode of vibration into contributions from internal coordinates (such as bond stretches, angle bends, and torsions), allowing for a detailed understanding of the nature of each vibration.

Table 2: Calculated Vibrational Frequencies and PED Analysis for this compound (Note: The following is a representative table. Actual values and assignments would be obtained from specific quantum chemical calculations.)

| Frequency (cm⁻¹) | Assignment (PED Contributions) |

|---|---|

| C-H stretching | |

| C=O stretching | |

| C=C aromatic stretching | |

| N-CH₃ stretching | |

| C-N stretching | |

| In-plane C-H bending |

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netchemrxiv.org This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. chemrxiv.org

For this compound, TD-DFT calculations would reveal the nature of the electronic transitions, such as π→π* or n→π* transitions, which are characteristic of aromatic and carbonyl-containing compounds. nih.gov The predicted UV-Vis spectrum can be compared with experimental data to confirm the electronic structure of the molecule. The choice of solvent can also be incorporated into the calculations using models like the Polarizable Continuum Model (PCM), which can be important as solvent polarity can influence the absorption wavelengths. nih.govresearchgate.net

Table 3: Predicted Electronic Absorption Spectra for this compound using TD-DFT (Note: The following is a representative table. Actual values would be obtained from specific quantum chemical calculations.)

| Wavelength (nm) | Oscillator Strength (f) | Major Contribution (Transition) |

|---|---|---|

| HOMO -> LUMO | ||

| HOMO-1 -> LUMO |

Mechanistic Investigations of Organic Reactions

Computational chemistry is instrumental in mapping the complex energy landscapes of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can delineate the most probable reaction pathways.

The elucidation of reaction mechanisms is a cornerstone of computational organic chemistry. nih.govresearchgate.net This process involves identifying all stationary points on a potential energy surface, including local minima (reactants, intermediates, products) and first-order saddle points (transition states). Transition state analysis, which often involves calculating vibrational frequencies to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate, is crucial for verifying the connection between reactants and products. nih.gov

For the indazole scaffold, computational studies have been successfully employed to understand reaction mechanisms. For instance, in the reaction of 1H-indazole with formaldehyde (B43269) in acidic media, theoretical calculations at the B3LYP/6-311++G(d,p) level were used to support the experimental NMR and crystallographic data, helping to determine the mechanism of N-CH₂OH derivative formation. rsc.org Such studies clarify how reactants approach each other, the nature of the intermediate species, and the energy barriers that govern the reaction rate. While a specific study on this compound's reaction pathways is not prominently available, the principles derived from studies on the parent indazole are directly applicable. A proposed mechanism for the synthesis of 1H-indazole derivatives using a rhodium/copper catalyst, for example, details the sequence of C-H activation and annulation, providing a template for how similar transformations involving this compound could be computationally modeled to verify pathways and transition state structures. wikipedia.org

Radical chain mechanisms, characterized by initiation, propagation, and termination steps, are another area where computational studies offer significant clarity. youtube.com These reactions involve highly reactive radical intermediates, which are often difficult to detect and characterize experimentally.

Computational methods, particularly Density Functional Theory (DFT), have been pivotal in confirming the presence of such mechanisms in the synthesis of indazole derivatives. A notable example is the iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes. DFT calculations revealed that this transformation proceeds via a radical chain mechanism involving an iodine-assisted hydrogen transfer. researchgate.net Similarly, a method for the direct radical alkylation and acylation of 2H-indazoles using a Ag(I)/Na₂S₂O₈ system was developed, operating through radical intermediates. nih.gov

These findings suggest that the indazole ring system is amenable to transformations involving radical species. A computational investigation into reactions of this compound would likely explore the possibility of radical pathways, especially in reactions initiated by light or radical initiators. Such a study would involve calculating the stability of potential radical intermediates and the energy barriers for the propagation steps to determine the feasibility of a radical chain reaction.

Molecular Reactivity and Interaction Analysis

Beyond reaction mechanisms, computational chemistry provides a suite of descriptors that quantify and visualize the reactivity of a molecule. These tools help predict how and where a molecule is likely to react.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and the outcome of pericyclic reactions. youtube.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The HOMO, being the orbital most likely to donate electrons, is associated with nucleophilicity, while the LUMO, the orbital most capable of accepting electrons, is linked to electrophilicity. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. bhu.ac.in

For this compound, a HOMO-LUMO analysis would provide key insights into its reactive nature. The distribution of these orbitals across the molecule indicates the most probable sites for nucleophilic and electrophilic attack. While specific published data for this exact molecule is scarce, illustrative values based on typical DFT calculations for similar heterocyclic structures can be presented.

Illustrative FMO Data for this compound

| Descriptor | Energy (eV) | Implication |

|---|---|---|

| E(HOMO) | -6.85 | Indicates electron-donating capability (nucleophilicity). |

| E(LUMO) | -1.20 | Indicates electron-accepting capability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | 5.65 | Suggests high kinetic stability and relatively moderate reactivity. |

Note: These values are representative and intended for illustrative purposes.

A higher HOMO energy suggests stronger nucleophilicity, while a lower LUMO energy indicates stronger electrophilicity. nih.gov The visualization of the HOMO would likely show significant electron density on the pyrazole (B372694) part of the indazole ring, whereas the LUMO might be distributed over the benzene (B151609) ring and the carboxylate group, highlighting the regions susceptible to attack.

To gain a more detailed, atom-specific picture of reactivity, chemists turn to localized reactivity descriptors.

Fukui Functions (FF): Derived from conceptual DFT, Fukui functions identify the most reactive sites within a molecule. The function f(r)⁺ indicates susceptibility to nucleophilic attack, f(r)⁻ to electrophilic attack, and f(r)⁰ to radical attack. By calculating these values for each atom, one can rank the reactive sites.

Illustrative Fukui Function Indices for Selected Atoms of this compound

| Atom | f⁺ (Nucleophilic Attack) | f⁻ (Electrophilic Attack) | f⁰ (Radical Attack) |

|---|---|---|---|

| N1 | 0.021 | 0.158 | 0.090 |

| N2 | 0.135 | 0.045 | 0.090 |

| C3 | 0.189 | 0.012 | 0.101 |

| C7 | 0.098 | 0.110 | 0.104 |

Note: These values are representative and intended for illustrative purposes. In this illustrative table, the high f⁺ value on C3 suggests it is a primary site for nucleophilic attack, while the high f⁻ value on N1 indicates it is a likely site for electrophilic attack.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are topological analyses that provide a chemically intuitive visualization of electron localization in a molecule. researchgate.net They map regions of space corresponding to core electrons, covalent bonds, and lone pairs. researchgate.net An ELF or LOL analysis of this compound would clearly distinguish the aromatic bonds of the benzene ring, the C=N and N-N bonds of the pyrazole ring, and the lone pairs on the nitrogen and oxygen atoms, offering a visual confirmation of the molecule's electronic structure.

Average Local Ionization Energy (ALIE): ALIE is a descriptor mapped onto a molecule's surface, where lower values indicate regions from which it is easiest to remove an electron. These "blue" regions on an ALIE map correspond to the most reactive sites for electrophilic and radical attack, often correlating with the location of lone pairs and π-electron systems. For this compound, the lowest ALIE values would likely be found over the nitrogen lone pairs and the π-system of the fused rings.

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and steric repulsion, are crucial for determining molecular conformation, crystal packing, and interactions with biological targets. NCI analysis is a computational technique that visualizes these weak interactions based on the electron density and its derivatives. The resulting plots show broad, colored surfaces between interacting fragments. Blue surfaces indicate strong, attractive interactions (like hydrogen bonds), green surfaces denote weak van der Waals interactions, and red surfaces signify repulsive steric clashes. An intramolecular NCI analysis of this compound could reveal weak hydrogen bonds or steric strain between the methyl group at the N1 position and the hydrogen at the C7 position, providing insight into the molecule's preferred conformation.

Intermolecular Interactions and Tautomerism Studies

Theoretical models are instrumental in predicting and understanding the non-covalent interactions that govern the crystal packing of molecules, as well as the relative stabilities of their different isomeric forms. For this compound, these studies focus on the forces that hold the molecules together in a solid state and the potential for the indazole core to exist in different tautomeric forms.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, it is possible to identify the specific atoms involved in close contacts and the nature of these interactions. While a specific Hirshfeld surface analysis for this compound is not available in the cited literature, analysis of closely related indazole derivatives provides a strong indication of the expected intermolecular contacts.

For instance, in the crystal structure of 5-[(5-nitro-1H-indazol-1-yl)methyl]oxazole, the primary contributions to crystal packing arise from H···H (36.3%), O···H/H···O (23.4%), C···H/H···C (13.4%), and N···H/H···N (11.4%) interactions. nih.gov Similarly, for 1-[(1-butyl-1H-1,2,3-triazol-4-yl)methyl]-3-methylquinoxalin-2(1H)-one, the most significant contacts are H···H (52.7%), H···N/N···H (18.9%), and H···C/C···H (17.0%). nih.govresearchgate.net

Based on these examples, it can be inferred that the crystal packing of this compound would be dominated by van der Waals forces, particularly H···H contacts, and various forms of hydrogen bonding. The presence of the carboxylate group introduces the potential for strong O···H interactions, while the nitrogen atoms of the indazole ring can participate in N···H contacts. The aromatic rings also suggest the possibility of π-π stacking interactions.

Table 1: Predicted Intermolecular Contacts for this compound based on Analogous Compounds

| Interaction Type | Predicted Percentage Contribution |

| H···H | High |

| O···H/H···O | Significant |

| C···H/H···C | Moderate |

| N···H/H···N | Moderate |

| π-π stacking | Possible |

This table is predictive and based on data from analogous indazole derivatives.

Theoretical Studies on Annular Tautomerism in Indazole Systems

Annular tautomerism is a characteristic feature of N-unsubstituted indazoles, where a proton can migrate between the two nitrogen atoms of the pyrazole ring, leading to the existence of 1H- and 2H-tautomers. researchgate.netnih.gov The relative stability of these tautomers is a critical factor influencing the chemical reactivity and biological activity of indazole derivatives. nih.gov

In the case of this compound, the presence of the methyl group on the N1 position effectively "locks" the molecule in the 1H-tautomeric form. However, understanding the fundamental principles of tautomerism in the parent indazole system is essential for contextualizing the properties of its derivatives.

Theoretical calculations, such as those employing Density Functional Theory (DFT) and ab initio methods, have consistently shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer. researchgate.netresearchgate.netnih.gov This increased stability of the 1H form is often attributed to its greater aromaticity compared to the quinoid-like structure of the 2H tautomer. researchgate.net The energy difference between these two forms in the parent indazole has been calculated to be in the range of 14.5 to 20 kJ·mol⁻¹. nih.gov

The introduction of substituents on the indazole ring can influence the tautomeric equilibrium. researchgate.net While the 1H tautomer generally remains the more stable form, the energy difference can be altered by the electronic nature of the substituent. researchgate.net

Table 2: Calculated Energy Differences Between 1H- and 2H-Tautomers of Indazole Derivatives

| Compound | Computational Method | Energy Difference (kJ·mol⁻¹) (1H more stable) |

| Indazole | MP2/6-31G** | 15 |

| Indazole | B3LYP/6-311++G(d,p) | 15.9 (in water) |

| (1H-indazol-1-yl)methanol | B3LYP/6-311++G(d,p) | 20 |

This table presents data for the parent indazole and a derivative to illustrate the general trend in tautomeric stability.

For this compound, while annular tautomerism involving proton transfer is not possible, the foundational understanding of the stability of the 1H-indazole core reinforces the defined structure of this particular derivative.

Reaction Chemistry and Synthetic Utility of 1 Methyl 1h Indazolecarboxylate Derivatives

Functional Group Interconversions

The chemical reactivity of 1-methyl-1H-indazolecarboxylate is largely defined by its ester functional group, which allows for straightforward transformations into other important chemical moieties. These interconversions are fundamental steps in the synthesis of more complex indazole-based compounds.

Hydrolysis of Ester Moieties to Carboxylic Acids

The conversion of the methyl ester group in 1-methyl-1H-indazole-3-carboxylate to its corresponding carboxylic acid is a critical and frequently employed reaction. This hydrolysis is typically achieved under basic or acidic conditions, yielding 1-methyl-1H-indazole-3-carboxylic acid. researchgate.net This carboxylic acid derivative is an important pharmaceutical intermediate, as many of its derivatives exhibit biological activity. researchgate.net The preparation of the acid from the ester is a standard procedure, often serving as the initial step for further modifications, such as amide bond formation. researchgate.netnih.gov The process involves the cleavage of the ester bond, which must be carefully controlled to prevent unwanted side reactions or degradation of the indazole core, especially when other sensitive functional groups are present on the scaffold. google.com

Table 1: Representative Conditions for Ester Hydrolysis

| Starting Material | Reagents and Conditions | Product | Reference |

| 5-chloro-1-oxo-2,3-indane-2-carboxylic acid methyl ester | Controlled hydrolysis to prevent side reactions | 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid | google.com |

| Methyl indazole carboxylic acid esters | General hydrolysis | Indazole carboxylic acids | researchgate.net |

Amide Bond Formation from Carboxylic Acid Derivatives

Following hydrolysis to the carboxylic acid, the indazole scaffold is primed for one of the most significant reactions in medicinal chemistry: amide bond formation. nih.gov The resulting 1-methyl-1H-indazole-3-carboxamides are a class of compounds with significant biological relevance. nih.govnih.gov The synthesis of these amides is typically achieved by activating the carboxylic acid with a coupling reagent, followed by the addition of a primary or secondary amine. libretexts.orgmasterorganicchemistry.com

A variety of modern coupling reagents are employed to facilitate this transformation efficiently and under mild conditions, which is crucial for preserving the integrity of potentially complex or sensitive substrates. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in combination with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), are commonly used to achieve high yields of the desired amide products. nih.gov This method avoids the need for harsh conditions or the conversion of the carboxylic acid to a more reactive acyl chloride. masterorganicchemistry.com

Table 2: Reagents for Amide Bond Formation

| Carboxylic Acid | Amine | Coupling Reagent/Base | Solvent | Product Class | Reference |

| 1-butyl-1H-indazole-3-carboxylic acid | Various aromatic amines | HATU / DIPEA | DMF | 3-Carboxamide indazole derivatives | nih.gov |

| General Carboxylic Acids | Amines | DCC (Dicyclohexylcarbodiimide) | - | Amides/Peptides | masterorganicchemistry.com |

| General Carboxylic Acids | Amines | Thionyl chloride (to form acid chloride) | - | Amides | masterorganicchemistry.com |

Role as a Key Synthetic Intermediate

The inherent structural features of the this compound framework make it an exceptionally valuable intermediate in the synthesis of more elaborate molecules, particularly those with pharmaceutical applications. nih.govresearchgate.netresearchgate.net

Precursor in the Construction of Diverse Heterocyclic Systems

The indazole ring system is a privileged scaffold in drug discovery, and this compound derivatives serve as ideal starting points for building a variety of other heterocyclic systems. researchgate.netnih.govacs.org The functional groups at the 1 and 3 positions can be readily manipulated to participate in cyclization reactions, leading to fused or appended ring systems. For example, the carboxylic acid at the C-3 position can be converted into various functional groups that can then react with other reagents to form new rings. These transformations are central to creating novel chemical entities with unique three-dimensional shapes and biological activities. The synthesis of drugs like Granisetron (B54018) and Lonidamine can be achieved using protocols that start from indazole-3-carboxylic acid derivatives. sioc-journal.cn

Building Block for Complex Chemical Architectures

Beyond simple heterocycles, this compound is a fundamental building block for constructing complex, multi-functional chemical architectures. Its rigid bicyclic core provides a stable platform upon which intricate side chains and functional groups can be installed with a high degree of control. This has led to its incorporation into a range of pharmacologically active compounds, including kinase inhibitors used in cancer therapy. nih.govresearchgate.net For instance, the indazole core is found in approved drugs such as Axitinib, Pazopanib, and Niraparib. researchgate.netnih.gov The synthetic accessibility and the potential for diverse substitution patterns make the this compound scaffold a reliable and versatile component in the design and synthesis of new therapeutic agents.

Advanced Derivatization and Scaffold Modification Strategies

To explore the chemical space around the indazole core and optimize for specific properties, chemists employ a range of advanced derivatization and scaffold modification strategies. These methods allow for fine-tuning of the molecule's characteristics.

Regioselective N-alkylation is a key strategy for modifying the indazole scaffold. nih.gov While alkylation of 1H-indazole can lead to a mixture of N-1 and N-2 isomers, specific conditions can favor the desired N-1 substituted product, which is often crucial for biological activity. researchgate.netnih.gov The choice of base and solvent, such as sodium hydride in tetrahydrofuran (B95107), has been shown to provide high regioselectivity for N-1 alkylation on indazoles with various C-3 substituents. nih.gov

Furthermore, the aromatic ring of the indazole scaffold can be functionalized through various C-H activation and cross-coupling reactions, introducing a wide range of substituents. nih.gov For example, palladium-catalyzed reactions can be used to introduce silyl (B83357) groups, and rhodium-catalyzed C-H activation can lead to the formation of new C-N bonds. nih.govacs.org These advanced methods, combined with the functional group interconversions at the C-3 position, provide a powerful toolkit for creating a large diversity of complex indazole derivatives from the this compound precursor. nih.govacs.org

Alkylation and Arylation at Various Positions of the Indazole Ring System

The functionalization of the this compound scaffold through the introduction of alkyl and aryl groups is a fundamental strategy for creating diverse molecular architectures. The regioselectivity of these reactions is a critical aspect, often influenced by the reaction conditions and the directing effects of substituents on the indazole ring.

N-Alkylation:

The N-alkylation of indazole derivatives can lead to a mixture of N-1 and N-2 regioisomers. However, for derivatives already substituted at the N-1 position, such as 1-methyl-1H-indazole-3-carboxylate, further alkylation at the second nitrogen is less common under typical conditions. The primary focus of alkylation studies on related systems, like methyl 1H-indazole-3-carboxylate, has been on achieving regioselective N-1 alkylation. For instance, the reaction of methyl indazole-3-carboxylate with methyl iodide in the presence of sodium hydride in dimethylformamide (DMF) yields the 1-methyl-1H-indazole-3-carboxylate. prepchem.com

Studies on the N-alkylation of methyl 1H-indazole-3-carboxylate have shown that the choice of solvent and base can influence the ratio of N-1 to N-2 alkylated products. While certain conditions can favor the N-2 isomer, methods have been developed to achieve regioselective N-1 alkylation. nih.gov For example, Mitsunobu conditions have been shown to favor the formation of the N-2 regioisomer. nih.gov

C-Arylation:

Direct C-H arylation has emerged as a powerful tool for the functionalization of indazoles, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Palladium catalysis is frequently employed for these transformations.

Research has demonstrated the direct C7-arylation of 1-methyl-4-nitro-1H-indazole using iodoaryls. acs.org This reaction is catalyzed by palladium acetate (B1210297) (Pd(OAc)₂) with 1,10-phenanthroline (B135089) as the ligand and potassium carbonate (K₂CO₃) as the base in refluxing dimethylacetamide (DMA). acs.org The presence of an electron-withdrawing group at the C4 position appears to direct the arylation to the C7 position. researchgate.net

Similarly, a solvent and ligand-controlled switchable C-H arylation of 1-methyl-4-nitro-1H-indazole has been reported. researchgate.net The use of a bidentate ligand in DMA promotes arylation at the C7 position, while a phosphine (B1218219) ligand in water directs the arylation to the C3 position. researchgate.net This highlights the ability to selectively functionalize different positions of the indazole ring by tuning the reaction conditions.

A plausible mechanism for the oxidative arylation of indazoles involves the coordination of the palladium catalyst to the indazole, followed by C-H activation and subsequent reaction with the arylating agent. researchgate.net

Table 1: Examples of Alkylation and Arylation of this compound Derivatives

| Starting Material | Reagents and Conditions | Position of Functionalization | Product | Yield (%) | Reference |

| Methyl 1H-indazole-3-carboxylate | CH₃I, NaH, DMF | N-1 | Methyl 1-methyl-1H-indazole-3-carboxylate | 55 | prepchem.com |

| 1-Methyl-4-nitro-1H-indazole | Iodoarenes, Pd(OAc)₂, 1,10-phenanthroline, K₂CO₃, DMA, reflux | C-7 | 7-Aryl-1-methyl-4-nitro-1H-indazoles | Good | acs.org |

| 1-Methyl-4-nitro-1H-indazole | Arenes, Pd(OAc)₂, bidentate ligand, DMA | C-7 | 7-Aryl-1-methyl-4-nitro-1H-indazoles | Moderate to Good | researchgate.net |

| 1-Methyl-4-nitro-1H-indazole | Arenes, Pd(OAc)₂, phosphine ligand, H₂O | C-3 | 3-Aryl-1-methyl-4-nitro-1H-indazoles | Moderate to Good | researchgate.net |

C-C Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable for the construction of C-C bonds in modern organic synthesis, and these methods have been successfully applied to the functionalization of the indazole core.

Palladium-Catalyzed Cross-Coupling:

Palladium catalysts are widely used for various C-C bond-forming reactions involving indazole derivatives. Direct C-H activation and subsequent coupling with a suitable partner is a prominent strategy. For instance, the direct Pd(OAc)₂-catalyzed oxidative arylation of 1H-indazole derivatives with simple arenes has been reported to proceed with good efficiency and functional group tolerance. researchgate.net

The functionalization of this compound derivatives can be achieved through established cross-coupling protocols such as Suzuki, Heck, and Sonogashira reactions, although this often requires prior halogenation of the indazole ring at the desired position. A one-pot Suzuki-Miyaura/arylation procedure has been developed for the synthesis of C3,C7-diarylated indazoles, demonstrating the potential for multiple functionalizations. acs.org

Rhodium-Catalyzed Reactions:

Rhodium(III)-catalyzed C-H activation has also been utilized for the synthesis and functionalization of indazoles. These reactions often proceed via a directing group strategy to achieve high regioselectivity. nih.govmdpi.com For example, the synthesis of functionalized 1H-indazoles can be achieved through the Rh(III)-catalyzed double C-H activation and C-H/C-H cross-coupling of aldehyde phenylhydrazones. nih.gov While these examples often lead to the formation of the indazole ring itself, the principles of C-H activation can be extended to the functionalization of pre-formed indazole systems. A hydrazine-directed C-H functionalization with 1-alkynylcyclobutanols provides a novel route to diverse 1H-indazoles through a [4+1] annulation. nih.govrsc.org

The versatility of these C-C coupling reactions allows for the introduction of a wide range of substituents, including alkyl, aryl, and vinyl groups, onto the this compound framework, thereby enabling the synthesis of a vast library of novel compounds.

Table 2: Examples of C-C Coupling Reactions for the Functionalization of Indazole Derivatives

| Indazole Derivative | Coupling Partner | Catalyst/Reagents | Reaction Type | Product | Yield (%) | Reference |

| 1H-Indazole derivatives | Arenes | Pd(OAc)₂ | Oxidative Arylation | Arylated Indazoles | Up to 80 | researchgate.net |

| 3-Substituted 1H-indazoles with EWG | Iodoaryls | Pd(OAc)₂, 1,10-phenanthroline, K₂CO₃, DMA | C7-Arylation | C7-Aryl-indazoles | Good | acs.org |

| Aldehyde phenylhydrazones | - | Rh(III) catalyst | C-H/C-H Cross-Coupling | Functionalized 1H-indazoles | Moderate to High | nih.gov |

| Phenylhydrazines | 1-Alkynylcyclobutanols | [Cp*RhCl₂]₂, SbF₆, Zn(OAc)₂ | [4+1] Annulation | 1H-Indazole derivatives | Moderate to Good | nih.govrsc.org |

| 2-Bromobenzaldehydes | Arylhydrazines | Pd catalyst, dppf or dppp, NaO-t-Bu | C-C Coupling/Cyclization | 1-Aryl-1H-indazoles | Good | rsc.org |

Q & A

Q. How can researchers validate computational predictions of indazolecarboxylate metabolite profiles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.